NMR chemical shifts and spectra for 1-chlorocyclopropane-1-carbonyl chloride
NMR chemical shifts and spectra for 1-chlorocyclopropane-1-carbonyl chloride
Spectroscopic Characterization and NMR Dynamics of 1-Chlorocyclopropane-1-carbonyl Chloride
Executive Summary
1-Chlorocyclopropane-1-carbonyl chloride (CAS: 73492-25-8)[1] is a highly reactive, strained-ring acyl halide widely utilized as a core building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, most notably the triazole fungicide Prothioconazole[2]. For researchers and drug development professionals, verifying the structural integrity of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides an in-depth analysis of the stereoelectronic factors governing its NMR chemical shifts, alongside a self-validating experimental protocol designed to mitigate the compound's inherent instability.
Structural & Stereoelectronic Framework
The cyclopropane ring is characterized by high ring strain and sp2 -hybridized character in its C-C bonds. This unique hybridization typically shields the attached protons, driving their NMR signals upfield (δ 0.2–0.8 ppm). However, in 1-chlorocyclopropane-1-carbonyl chloride, the presence of two strongly electron-withdrawing groups (EWG)—the chlorine atom and the acyl chloride moiety (-COCl)—at the C1 position drastically alters the local magnetic environment[3].
Causality of the AA'BB' Spin System: The molecule possesses a plane of symmetry bisecting the C1 carbon and the C2-C3 bond, but the top and bottom faces of the ring are sterically and electronically distinct. The four methylene protons on C2 and C3 are locked into two distinct environments:
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Protons cis to Chlorine (and trans to -COCl): Experience direct spatial deshielding from the bulky, highly electronegative chlorine atom.
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Protons trans to Chlorine (and cis to -COCl): Experience the anisotropic deshielding cone of the carbonyl group, but lack the direct spatial proximity to the halogen.
Because the protons on C2 couple with the protons on C3, and the chemical shift difference ( Δν ) between the cis and trans protons is comparable to their coupling constants ( J ), the system manifests as a complex AA'BB' multiplet rather than simple first-order doublets or triplets.
Quantitative Spectroscopic Signatures
The following tables summarize the expected NMR chemical shifts, synthesizing theoretical models with empirical observations of structurally analogous 1-chlorocyclopropanecarboxylic acid derivatives[2].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Assignment |
| H a (cis to Cl) | ~ 2.15 - 2.30 | m (AA'BB' part) | 2H | Deshielded strongly by the geminal Cl atom's spatial proximity and the inductive pull of the -COCl group. |
| H b (trans to Cl) | ~ 1.65 - 1.80 | m (AA'BB' part) | 2H | Deshielded by the -COCl group's anisotropy, but lacks the direct spatial deshielding of the cis-chlorine. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Causality |
| C=O | ~ 171.0 | Carbonyl Carbon | Highly deshielded sp2 carbon of the reactive acyl chloride moiety. |
| C1 | ~ 48.5 | Quaternary Ring Carbon | Shifted significantly downfield by both the attached electronegative Cl and the -COCl group. |
| C2, C3 | ~ 23.0 | Methylene Ring Carbons | Equivalent carbons; shifted downfield relative to unsubstituted cyclopropane (-2.9 ppm) due to inductive EWG effects. |
Reaction Pathway and Synthetic Utility
The synthesis of 1-chlorocyclopropane-1-carbonyl chloride typically proceeds via the direct chlorination of 1-chlorocyclopropanecarboxylic acid using thionyl chloride (SOCl 2 )[2]. Due to the high reactivity of the resulting acyl chloride, it serves as a potent electrophile for downstream nucleophilic substitution, forming amides, esters, or ketones that serve as direct precursors to APIs.
Fig 1: Synthesis pathway of 1-chlorocyclopropane-1-carbonyl chloride and downstream API utility.
Self-Validating NMR Acquisition Protocol
Acyl chlorides are notoriously hygroscopic and prone to rapid hydrolysis. Upon exposure to ambient moisture, 1-chlorocyclopropane-1-carbonyl chloride reverts to its parent carboxylic acid, releasing HCl. To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system where sample purity is continuously verified against degradation markers.
Step-by-Step Methodology:
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Anhydrous Sample Preparation: In a nitrogen-filled glovebox, dissolve 15-20 mg of the target compound in 0.6 mL of strictly anhydrous, silver-foil-stabilized CDCl 3 (stored over 4Å molecular sieves). Causality: Even trace water in standard CDCl 3 will initiate hydrolysis, broadening the spectrum via hydrogen bonding and shifting the cyclopropane multiplets.
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Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to precisely calibrate the 0.00 ppm baseline.
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Instrument Calibration: Transfer the sealed NMR tube to the spectrometer. Lock the deuterium signal to CDCl 3 , and perform rigorous gradient shimming. Causality: High magnetic homogeneity is required to resolve the fine, complex splitting of the AA'BB' multiplets.
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Data Acquisition: Acquire the 1 H spectrum at 400 MHz (minimum 16 scans) and the 13 C spectrum at 100 MHz (minimum 256 scans, standard proton decoupling). Utilize a 10-second relaxation delay ( D1 ) for the 13 C acquisition to ensure the quaternary C1 carbon relaxes fully for accurate detection.
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Self-Validation Check (Crucial): Before integrating the cyclopropane peaks, inspect the 1 H spectrum at δ ~10.0–12.0 ppm. The presence of a broad singlet in this region indicates the formation of 1-chlorocyclopropanecarboxylic acid via moisture-induced hydrolysis. If this peak is absent, the structural integrity of the acyl chloride is validated.
Fig 2: Self-validating NMR workflow ensuring sample integrity and accurate AA'BB' spectral analysis.
